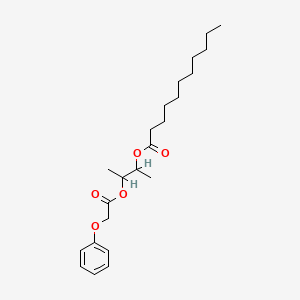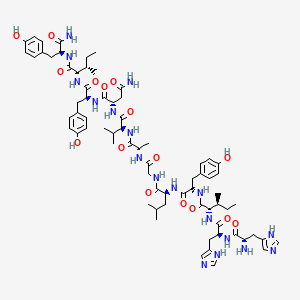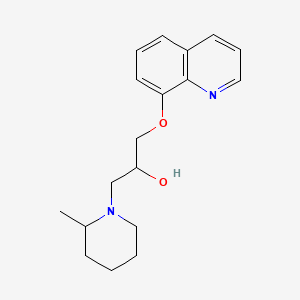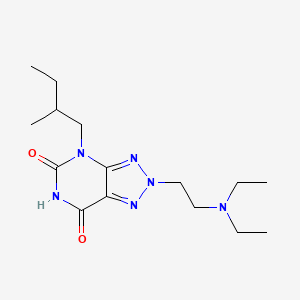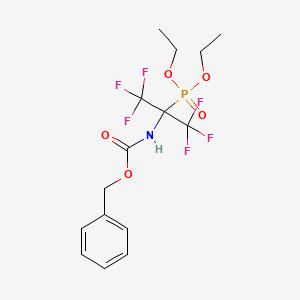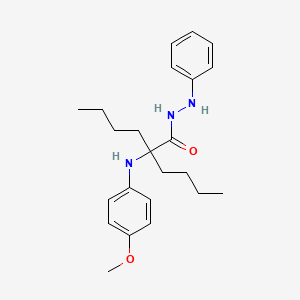
2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide is an organic compound with the molecular formula C23H33N3O2 It is a derivative of norleucine, a non-proteinogenic amino acid, and features a phenylhydrazide group
Méthodes De Préparation
The synthesis of 2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Norleucine Derivative: The starting material, norleucine, undergoes a reaction with butyl bromide to form 2-butyl-norleucine.
Introduction of Methoxyphenyl Group: The 2-butyl-norleucine is then reacted with 4-methoxyphenyl isocyanate to introduce the 4-methoxyphenyl group.
Formation of Phenylhydrazide: Finally, the intermediate product is reacted with phenylhydrazine to form the desired compound, this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylhydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.
Applications De Recherche Scientifique
2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylhydrazide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide include other norleucine derivatives and phenylhydrazides. Some examples are:
2-Butyl-N-(4-methoxyphenyl)norleucine: Lacks the phenylhydrazide group but shares the norleucine and methoxyphenyl components.
N-(4-Methoxyphenyl)norleucine 2-phenylhydrazide: Similar structure but without the butyl group.
Phenylhydrazine derivatives: Compounds with the phenylhydrazine moiety but different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
95101-14-7 |
|---|---|
Formule moléculaire |
C23H33N3O2 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-butyl-2-(4-methoxyanilino)-N'-phenylhexanehydrazide |
InChI |
InChI=1S/C23H33N3O2/c1-4-6-17-23(18-7-5-2,24-19-13-15-21(28-3)16-14-19)22(27)26-25-20-11-9-8-10-12-20/h8-16,24-25H,4-7,17-18H2,1-3H3,(H,26,27) |
Clé InChI |
FLCHERNPFWMYPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)(C(=O)NNC1=CC=CC=C1)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


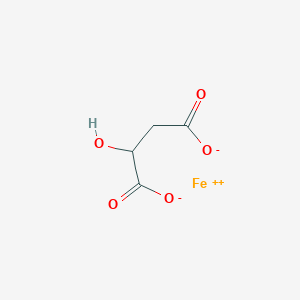
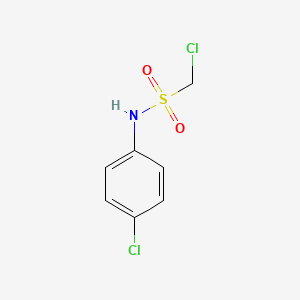
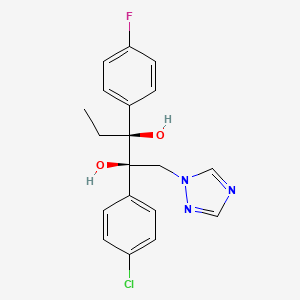

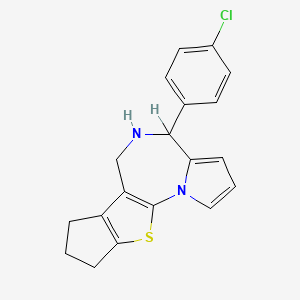
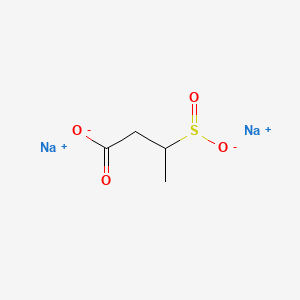
![3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12707163.png)

